5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are bicyclic compounds containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a nitro group at the 5-position and a pyrrolidinylmethyl substituent at the 3-position of the indole structure. The presence of these functional groups may impart unique biological activities, making it an interesting subject for medicinal chemistry and pharmacology.
The synthesis of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole typically involves starting materials that are commercially available or can be synthesized from common precursors in organic chemistry. The compound's development can be traced back to research aimed at exploring the pharmacological properties of indole derivatives.
This compound can be classified under the following categories:
The synthesis of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole can be achieved through several methods, commonly involving:
The synthesis may require careful control of reaction conditions such as temperature, reaction time, and concentration of reagents to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular structure of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole consists of:
The molecular formula for this compound is , which indicates that it contains:
The molecular weight is approximately 246.26 g/mol.
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole may participate in various chemical reactions due to its functional groups:
These reactions typically require specific catalysts or conditions (e.g., temperature, solvent) to proceed effectively. Mechanistic studies may involve intermediates that provide insights into the reactivity patterns of this compound.
Experimental data supporting these mechanisms would typically come from pharmacological studies assessing the compound's effects on cell lines or animal models.
Relevant data on melting point, boiling point, and spectral properties (infrared, ultraviolet-visible) would usually be obtained through experimental characterization.
5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole has potential applications in:
Further research is essential to fully elucidate its pharmacological profile and therapeutic potential.
The molecular architecture of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole (CAS 3414-68-4; C₁₃H₁₅N₃O₂; MW 245.28 g/mol) represents a strategically functionalized indole derivative gaining prominence in neuropharmacological research [4] [6] [10]. This compound exemplifies the rational functionalization of the privileged indole scaffold—a structure ubiquitously present in neurotransmitters (e.g., serotonin) and numerous clinically validated psychotropic agents. The deliberate incorporation of a nitro group at the C5 position and a pyrrolidinylmethyl moiety at C3 creates a distinctive pharmacophore with tailored electronic and steric properties. This molecular design enables precise interactions with serotonergic targets, positioning this compound as a valuable chemical tool for investigating complex neurological pathways and developing multitarget-directed ligands (MTDLs) for psychiatric disorders [3] [5] [8].
The exploration of indole derivatives in neuropharmacology has evolved through several distinct phases:
Early Foundations (1950s-1970s): The discovery of serotonin (5-hydroxytryptamine, 5-HT) as a critical neurotransmitter catalyzed interest in indole-based compounds. Initial research focused on naturally occurring indole alkaloids like reserpine and psilocybin, revealing their profound effects on mood and perception and establishing the indole nucleus as a critical scaffold for CNS drug development [3] [8].
Selective Optimization (1980s-1990s): Synthetic efforts shifted toward targeted modifications of the indole core. The introduction of basic amine-containing side chains at the C3 position—inspired by endogenous serotonin’s structure—became a predominant strategy to enhance receptor affinity and optimize blood-brain barrier penetration. This period yielded several first-generation serotonin receptor ligands, though nitro-substituted indoles remained underexplored [3].
Modern Era (2000s-Present): Advances in structural biology and computational modeling revealed the complex polypharmacology of neurological disorders. This spurred interest in multifunctional indoles bearing electron-withdrawing groups (e.g., nitro) and flexible basic side chains. Compounds like 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole emerged as research tools designed for target engagement versatility, particularly within the serotonin receptor family [4] [6]. Commercial availability (e.g., Sigma-Aldrich, BLD Pharm) since the early 2000s has facilitated widespread pharmacological investigation [6] [10].
Table 1: Physicochemical Profile of 5-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole [4] [6] [10]
Property | Value |
---|---|
CAS Registry Number | 3414-68-4 |
IUPAC Name | 5-Nitro-3-[(pyrrolidin-1-yl)methyl]-1H-indole |
Molecular Formula | C₁₃H₁₅N₃O₂ |
Molecular Weight | 245.28 g/mol |
SMILES | O=N+[O-] |
Hydrogen Bond Donors | 1 (Indole NH) |
Hydrogen Bond Acceptors | 4 (Nitro O x2, Pyrrolidine N, Indole N) |
Predicted LogP | ~2.1-2.5 (Moderate lipophilicity) |
Topological Polar Surface Area | ~58.4 Ų |
The pharmacological profile of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole is fundamentally shaped by its strategic substituents:
Pharmacophore Comparison: Contrasting with 5-fluoro or 5-methoxy analogs (e.g., 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole [CAS 942404-20-8] or 5-methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole [CAS 885526-18-1]), the nitro group offers stronger electronic perturbation but potentially reduced metabolic stability [2] [7].
C3-Pyrrolidinylmethyl Moiety (-CH₂-Pyrrolidine):
Table 2: Impact of C3 and C5 Substituents on Indole Pharmacology [2] [3] [5]
C3 Substituent | C5 Substituent | Key Pharmacological Attributes |
---|---|---|
-CH₂-Pyrrolidine | -NO₂ | Enhanced 5-HT1A affinity; Potential MTDL capability |
-CH₂-Pyrrolidine | -F | Moderate 5-HT1A/SERT affinity (Ki ~nM range) |
-CH₂-Pyrrolidine | -OCH₃ | Increased lipophilicity; Altered metabolic profile |
-H | -NO₂ | Low receptor affinity; Limited membrane penetration |
-CH₃ | -NO₂ | Reduced basicity; Lower 5-HT receptor interaction |
The structural features of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole confer distinctive interactions within the serotonergic system:
Molecular modeling suggests the indole nucleus engages in π-stacking with Phe6.52 in helix 6—a conserved interaction stabilizing the receptor’s inactive conformation, potentially conferring partial agonism or antagonism depending on scaffold orientation [3] [5].
Multitarget-Directed Ligand (MTDL) Potential:
Structural analogs like 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrate that combining an indole-pyrrolidinyl core with electron-withdrawing groups (e.g., nitrile, nitro) can yield potent dual 5-HT1A/SERT ligands (Ki values <10 nM). The nitro variant shares key pharmacophoric elements enabling such multitarget engagement [5].
Differentiation from Classical Agonists:
Table 3: Serotonin Receptor Binding Profile of Structural Analogs [3] [5]
Compound Structure | Ki (5-HT1A) [nM] | Ki (SERT) [nM] | 5-HT2A / D2 Selectivity |
---|---|---|---|
5-Methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indole | ~15-50 | >1000 | >100-fold vs 5-HT2A; >500-fold vs D2 |
5-Fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole | ~20-60 | ~200-400 | >50-fold vs 5-HT2A; >200-fold vs D2 |
Hybrid 3-(Indolyl)pyrrolidine-2,5-dione | 10.0 | 2.8 | >100-fold vs D2/5-HT2A/5-HT6/5-HT7 |
5-Nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole (Inferred) | Estimated 10-100 | Estimated 50-500 | High (Data under investigation) |
The strategic molecular design of 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole provides a versatile platform for probing serotonergic polypharmacology. Its capacity to engage multiple targets within the 5-HT system—leveraging the intrinsic electronic properties of the nitro group and the adaptable recognition features of the pyrrolidinylmethyl side chain—exemplifies modern approaches to CNS drug discovery. Ongoing research focuses on optimizing its selectivity profile and evaluating its efficacy in models of depression, schizophrenia, and cognitive disorders [3] [5] [8].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8